molecular formula C8H6N2O B112364 1H-Indazole-5-carbaldehyde CAS No. 253801-04-6

1H-Indazole-5-carbaldehyde

Cat. No. B112364
Key on ui cas rn: 253801-04-6
M. Wt: 146.15 g/mol
InChI Key: YJKMYHNMBGQQQZ-UHFFFAOYSA-N
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Patent
US06200978B1

Procedure details

5-Cyanoindazole (2.32 g) [Hailey etc Synthetic communications, (1997), 27 (7), 1199-1207] was dissolved in a mixture of water (16.7 ml ), glacial acetic acid (16.7 ml ) and pyridine (33.4 ml) under a atmosphere of nitrogen. Sodiun hydrogen phosphate (4.64 g) was added to the mixture followed by raney nickel/ water (2 g/ml). The reaction mixture was heated to 50° C. for 5 hrs and then allowed to cool to room temperature and stirred for 18 hrs. The catalyst was then filtered off and washed with pyridine and water. The pH of the solution was adjusted to 9.0 with sodium carbonate and the product extracted with ethyl acetate (×2). The organic layers were dried over MgSO4 and evaporated under reduced pressure. The crude solid was purified by washing with toluene to afford the title compound as a beige solid (2.36 g).
Quantity
2.32 g
Type
reactant
Reaction Step One
Name
Quantity
16.7 mL
Type
solvent
Reaction Step One
Quantity
16.7 mL
Type
solvent
Reaction Step One
Quantity
33.4 mL
Type
solvent
Reaction Step One
Name
hydrogen phosphate
Quantity
4.64 g
Type
reactant
Reaction Step Two
Name
raney nickel water
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][N:7]=[CH:6]2)#N.P([O-])([O-])(O)=[O:13]>O.C(O)(=O)C.N1C=CC=CC=1.[Ni].O>[NH:8]1[C:9]2[C:5](=[CH:4][C:3]([CH:1]=[O:13])=[CH:11][CH:10]=2)[CH:6]=[N:7]1 |f:5.6|

Inputs

Step One
Name
Quantity
2.32 g
Type
reactant
Smiles
C(#N)C=1C=C2C=NNC2=CC1
Name
Quantity
16.7 mL
Type
solvent
Smiles
O
Name
Quantity
16.7 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
33.4 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
hydrogen phosphate
Quantity
4.64 g
Type
reactant
Smiles
P(=O)(O)([O-])[O-]
Step Three
Name
raney nickel water
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The catalyst was then filtered off
WASH
Type
WASH
Details
washed with pyridine and water
EXTRACTION
Type
EXTRACTION
Details
the product extracted with ethyl acetate (×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude solid was purified
WASH
Type
WASH
Details
by washing with toluene

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1N=CC2=CC(=CC=C12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.36 g
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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